molecular formula C10H12N4O2 B1200662 5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine CAS No. 289710-95-8

5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B1200662
CAS No.: 289710-95-8
M. Wt: 220.23 g/mol
InChI Key: AHCGZNXGBCOYSI-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-4H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives. For instance, 3,4-dimethoxybenzohydrazide can react with formic acid under reflux conditions to form the triazole ring.

    Amination: The introduction of the amine group at the 3-position of the triazole ring can be achieved through nucleophilic substitution reactions. This step often involves the use of amine sources such as ammonia or primary amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the aromatic ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce nitro or halogen groups to the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving triazole-containing substrates. It may also serve as a ligand in the development of new bioactive molecules.

Medicine

In medicine, triazole derivatives are known for their antifungal and antimicrobial properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its unique properties may also make it suitable for use in materials science applications.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or acting as a catalyst in certain reactions. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: This compound shares the 3,4-dimethoxyphenyl group but lacks the triazole ring. It is known for its psychoactive properties and is structurally related to mescaline.

    5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-3-thiol: This compound features a thiol group instead of an amine group at the 3-position of the triazole ring. It

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-15-7-4-3-6(5-8(7)16-2)9-12-10(11)14-13-9/h3-5H,1-2H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCGZNXGBCOYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NN2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine
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5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-amine
Reactant of Route 6
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